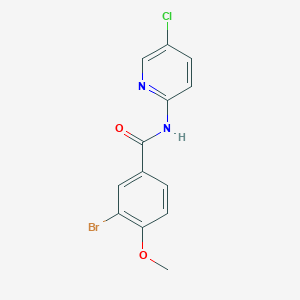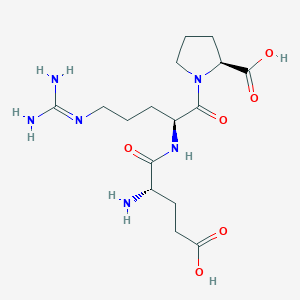
Glutamyl-arginyl-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamyl-arginyl-proline (GAP) is a tripeptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a naturally occurring peptide that is found in various tissues, including the brain, kidney, and liver. GAP has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Glutamyl-arginyl-proline is not fully understood, but it is believed to act through the inhibition of the renin-angiotensin system (RAS). The RAS is a hormone system that regulates blood pressure and fluid balance in the body. This compound has been shown to inhibit the production of angiotensin II, a hormone that constricts blood vessels and increases blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which are both implicated in the development of various diseases. Additionally, this compound has been shown to reduce fibrosis in the liver and heart, which is a common feature of many chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Glutamyl-arginyl-proline in lab experiments is its stability. This compound is a stable peptide that can be easily synthesized and stored for long periods. Additionally, this compound is relatively inexpensive compared to other peptides, making it an attractive option for researchers on a budget. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on Glutamyl-arginyl-proline. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body. Finally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a promising peptide with many potential therapeutic applications. Its stability, low cost, and various biochemical and physiological effects make it an attractive option for further research. While there are still many unanswered questions about the mechanism of action and optimal use of this compound, it is clear that this peptide has the potential to be a valuable tool in the fight against various diseases.
Synthesemethoden
Glutamyl-arginyl-proline can be synthesized using solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a resin support. The protected amino acids are then deprotected, and the peptide is cleaved from the resin to obtain the final product. The purity of the synthesized peptide can be determined using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Glutamyl-arginyl-proline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antifibrotic effects, making it a promising candidate for the treatment of various diseases, including cardiovascular disease, diabetes, and liver fibrosis.
Eigenschaften
CAS-Nummer |
131837-03-1 |
|---|---|
Molekularformel |
C16H28N6O6 |
Molekulargewicht |
400.43 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N6O6/c17-9(5-6-12(23)24)13(25)21-10(3-1-7-20-16(18)19)14(26)22-8-2-4-11(22)15(27)28/h9-11H,1-8,17H2,(H,21,25)(H,23,24)(H,27,28)(H4,18,19,20)/t9-,10-,11-/m0/s1 |
InChI-Schlüssel |
VPKBCVUDBNINAH-DCAQKATOSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)N)C(=O)O |
Sequenz |
ERP |
Synonyme |
ERP tripeptide Glu-Arg-Pro glutamyl-arginyl-proline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



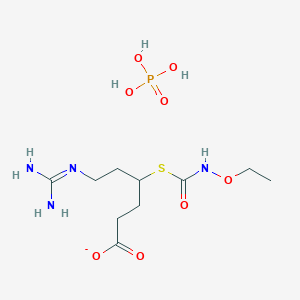
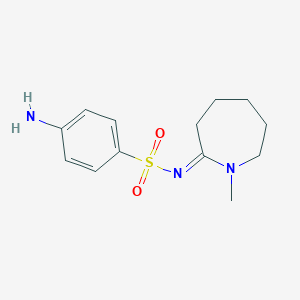
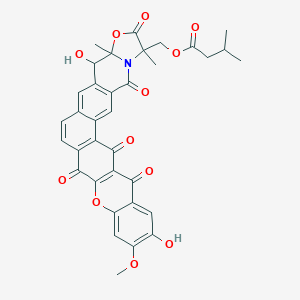
![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)


![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
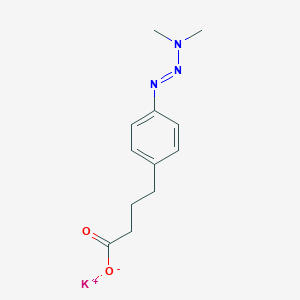
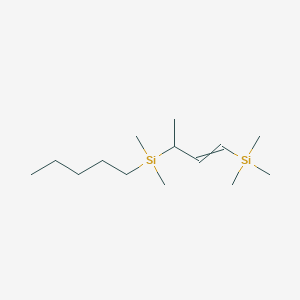
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
